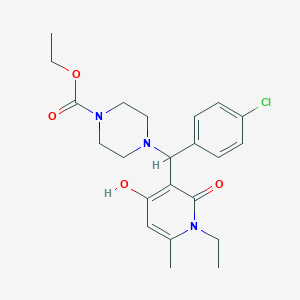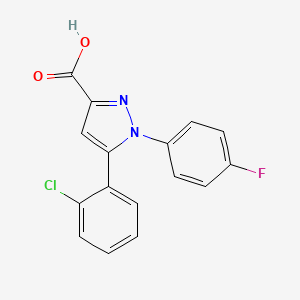![molecular formula C17H25ClN2O3 B2408860 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride CAS No. 2418644-26-3](/img/structure/B2408860.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyrrolidine ring is a five-membered ring widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve intermolecular cyclization reactions . For example, 2-cyanoacetamide derivative can undergo cyclization with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 340.85. More detailed properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Benzofuran Derivatives
- Benzofuran Toxicology - Studies show that benzofuran derivatives, which are structurally similar to the compound , can have significant pharmacological effects, such as psychoactive properties, and may pose health risks due to their toxicity and potential for abuse (Barceló & Gomila, 2018).
Benzocaine and Related Compounds
- Benzocaine-induced Methemoglobinemia - Benzocaine, another compound with a somewhat similar structure, has been reported to cause acquired methemoglobinemia, a serious condition where hemoglobin can't effectively release oxygen to body tissues (Novaro et al., 2003).
Benzophenone Derivatives
- Reproductive Toxicity of Benzophenones - Benzophenone derivatives have been studied for their potential reproductive toxicity. Studies suggest that exposure to high levels of benzophenones may disrupt the balance of estrogen and testosterone, potentially leading to reproductive health issues (Ghazipura et al., 2017).
Psychoactive Substances
- Serotonin Syndrome from New Psychoactive Substances (NPS) - New psychoactive substances, which may include benzofuran derivatives, have been associated with serotonin syndrome, a potentially life-threatening condition resulting from over-activation of serotonin receptors (Schifano et al., 2021).
Benzofuran-based Analgesics
- Tapentadol Hydrochloride as Analgesic - Tapentadol, a centrally acting oral analgesic, shows how a compound containing a benzofuran unit can be effectively used in pain management. It's known for mu-opioid-receptor activation and norepinephrine reuptake inhibition (Wade & Spruill, 2009).
Benzofuran in Pathogen Detection
- Volatile Metabolites of Pathogens - Certain bacteria produce volatile organic compounds (VOCs) for detection, and benzofuran derivatives could potentially be used in designing sensors or diagnostic tools to detect these pathogens noninvasively (Bos et al., 2013).
Benzofuran in Epilepsy Treatment
- Perampanel in Status Epilepticus - Perampanel, a drug used in treating epilepsy, is another example of a compound with benzofuran derivatives showing effectiveness in the medical field. It works as a noncompetitive AMPA receptor antagonist (Brigo et al., 2018).
Orientations Futures
The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given the complexity of biological systems, it is likely that the compound affects multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of EN300-26675749’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context
Action Environment
The action, efficacy, and stability of EN300-26675749 are likely influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the compound’s performance and minimizing potential side effects.
Propriétés
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUBIGRRXWZTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




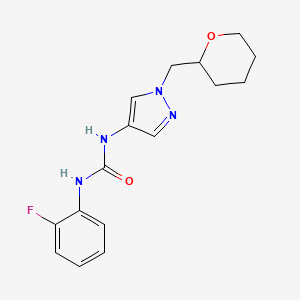
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)
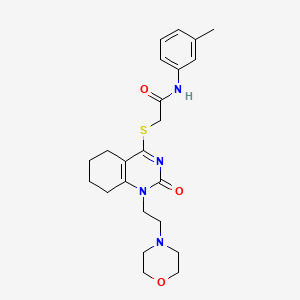
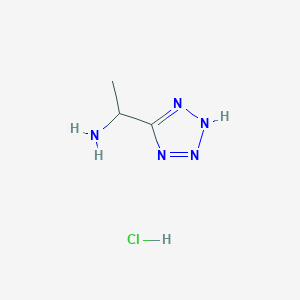

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
